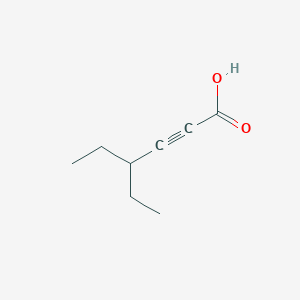4-Ethylhex-2-ynoic acid
CAS No.:
Cat. No.: VC17670027
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12O2 |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 4-ethylhex-2-ynoic acid |
| Standard InChI | InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | XVSCIBABCVDOLL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C#CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Ethylhex-2-ynoic acid belongs to the class of α,β-acetylenic carboxylic acids, featuring a terminal alkyne group (C≡C) adjacent to the carboxylic acid moiety. The IUPAC name derives from the hexane chain substituted with an ethyl group at position 4 and a triple bond between carbons 2 and 3. Its molecular formula is C₈H₁₂O₂, with a calculated molecular weight of 140.18 g/mol. The canonical SMILES representation is CC(CC)C#CC(=O)O, reflecting the ethyl branch and conjugated triple bond.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 4-Ethylhex-2-ynoic acid |
| SMILES | CC(CC)C#CC(=O)O |
| Boiling Point | Not reported (est. 220–240°C) |
| Solubility | Low in water; soluble in organics |
The triple bond introduces significant rigidity into the molecule, influencing its reactivity and intermolecular interactions. Computational modeling suggests a bent geometry around the alkyne, with bond angles of approximately 180° at the sp-hybridized carbons.
Synthesis and Catalytic Pathways
Metal-Catalyzed Cyclization
Silver(I)-catalyzed cyclization of enyne carboxylic acids, as reported by Nishimoto et al., offers a potential route to functionalized derivatives. For example, Ag(I) catalysts promote torquoselective olefination of alkynoates, yielding tetrasubstituted olefins like (E)-2-en-4-ynoic acids . Adapting this methodology, 4-ethylhex-2-ynoic acid could serve as a precursor to tetronic acids or 2-pyrones through Brønsted acid-mediated cyclization .
Reaction Scheme 1: Proposed Ag(I)-Catalyzed Transformation
Applications in Organic Synthesis
Cycloaddition Reactions
The alkyne moiety in 4-ethylhex-2-ynoic acid enables participation in Huisgen cycloaddition (click chemistry) with azides, forming 1,2,3-triazoles. This reactivity is valuable for constructing heterocyclic frameworks in pharmaceuticals and polymers. Additionally, the acid’s conjugated system may engage in Diels-Alder reactions, facilitating access to bicyclic or polycyclic structures.
Cross-Coupling Intermediates
Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Negishi couplings, could utilize 4-ethylhex-2-ynoic acid as a terminal alkyne partner. For instance, coupling with aryl halides would yield aryl-alkyne carboxylic acids, precursors to bioactive molecules or conductive materials .
Research Gaps and Future Directions
-
Synthetic Optimization: Systematic studies are needed to refine hydrolysis conditions for converting methyl 4-ethylhex-2-ynoate to the acid without side reactions.
-
Biological Activity: Screening for antimicrobial or anti-inflammatory properties, inspired by vitamin E metabolite interactions with 5-lipoxygenase .
-
Material Science: Exploring the acid’s utility in metal-organic frameworks (MOFs) or conductive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume